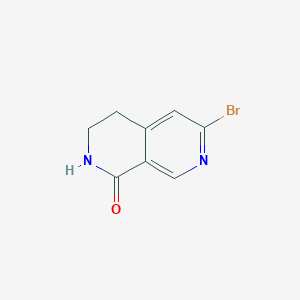

6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one

CAS No.: 1260670-07-2

Cat. No.: VC2961415

Molecular Formula: C8H7BrN2O

Molecular Weight: 227.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260670-07-2 |

|---|---|

| Molecular Formula | C8H7BrN2O |

| Molecular Weight | 227.06 g/mol |

| IUPAC Name | 6-bromo-3,4-dihydro-2H-2,7-naphthyridin-1-one |

| Standard InChI | InChI=1S/C8H7BrN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h3-4H,1-2H2,(H,10,12) |

| Standard InChI Key | FUAUSSVPYSMDDX-UHFFFAOYSA-N |

| SMILES | C1CNC(=O)C2=CN=C(C=C21)Br |

| Canonical SMILES | C1CNC(=O)C2=CN=C(C=C21)Br |

Introduction

Chemical Identity and Basic Properties

6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a brominated derivative of the naphthyridine heterocyclic system, specifically containing a bromine atom at the 6-position and a partially reduced ring structure. The compound is characterized by the following identification parameters:

Table 1: Chemical Identity and Basic Properties

The compound contains a 2,7-naphthyridine core structure with a bromine substituent at the 6-position, a partially reduced 3,4-bond (dihydro), and a carbonyl group at position 1, creating a lactam functionality .

Structural Characteristics

Molecular Structure

The molecular structure of 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one features a bicyclic heterocyclic system with two nitrogen atoms. The structure consists of:

-

A 2,7-naphthyridine core (a bicyclic system with nitrogen atoms at positions 2 and 7)

-

A bromine substituent at position 6

-

A reduced 3,4-bond (dihydro)

-

A carbonyl group at position 1, forming a lactam functionality

Structural Identifiers

The compound can be identified using various structural identifiers:

Table 2: Structural Identifiers

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C8H7BrN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h3-4H,1-2H2,(H,10,12) |

| InChIKey | FUAUSSVPYSMDDX-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC(=O)C2=CN=C(C=C21)Br |

These identifiers provide a standardized representation of the compound's structure that can be used in chemical databases and computational chemistry applications .

Synthesis Methods

| Step | Reaction Type | Potential Reagents | Expected Conditions |

|---|---|---|---|

| 1 | Bromination | N-bromosuccinimide (NBS) | 1,2-dichloroethane, room temperature, 3-4 hours |

| 2 | Cyclization | Diethyl malonate, base | Ethanol, reflux conditions |

| 3 | Reduction | Sodium borohydride or other selective reducing agents | Controlled conditions to reduce only specific bonds |

A possible synthetic pathway could begin with the bromination of a suitable aminopyridine derivative, followed by cyclization and selective reduction steps. This approach is supported by the synthesis of related brominated naphthyridines described in the literature .

Chemical Reactivity

The chemical reactivity of 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one is primarily dictated by its functional groups:

Reactive Sites

-

Bromine substituent: Susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions

-

Lactam functionality: Can undergo N-alkylation, O-alkylation, or reduction

-

C=N bond in the pyridine ring: Potential site for nucleophilic attack

-

Partially reduced ring: Possible site for oxidation or further reduction

Key Reaction Types

Table 4: Potential Reactions of 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one

| Reaction Type | Reactive Site | Potential Reagents | Expected Products |

|---|---|---|---|

| Cross-coupling | C-Br bond | Boronic acids, Pd catalysts | 6-substituted derivatives |

| N-alkylation | Lactam nitrogen | Alkyl halides, base | N-alkylated products |

| Reduction | C=O bond | LiAlH₄, NaBH₄ | Alcohol derivatives |

| Oxidation | Dihydro portion | KMnO₄, H₂O₂ | Fully aromatic systems |

These reactions can be utilized to generate a diverse array of derivatives with potentially enhanced or modified biological activities .

Applications in Medicinal Chemistry

Structure-Activity Relationships

The key structural features that contribute to potential biological activity include:

-

The bromine atom, which can engage in halogen bonding with biological targets

-

The lactam functionality, which can serve as a hydrogen bond donor/acceptor

-

The partially reduced ring, which affects the compound's conformation and flexibility

-

The 2,7-naphthyridine core, which provides a scaffold for multiple interaction points with biological targets

Comparison with Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding the properties and potential applications of 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one:

Table 5: Comparison with Related Compounds

| Compound | CAS Number | Key Structural Difference | Significance |

|---|---|---|---|

| 3,4-Dihydro-2,7-naphthyridin-1(2H)-one | Not specified | No bromine substituent | Parent compound |

| 6-Bromo-2,7-naphthyridin-1(2H)-one | 1260671-39-3 | Fully aromatic system | More rigid structure |

| 5-Bromo-2,7-naphthyridin-1(2H)-one | 1260663-94-2 | Bromine at position 5 | Different electronic properties |

| 6-Bromo-3,4-dihydro-1(2H)-naphthalenone | 66361-67-9 | Carbon instead of nitrogen at position 7 | Different heterocyclic system |

These structural analogues demonstrate how small modifications to the core structure can potentially lead to significant changes in chemical reactivity and biological activity .

Functional Derivatives

Derivatives of 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one can be created through various functional group transformations:

-

C-6 substituted derivatives: Replacement of bromine with other functional groups through cross-coupling reactions

-

N-substituted derivatives: Alkylation of the lactam nitrogen

-

Carbonyl-modified derivatives: Reduction or derivatization of the carbonyl group

-

Ring-modified derivatives: Further reduction or oxidation of the ring system

Analytical Methods

Spectroscopic Identification

While specific spectroscopic data for 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one is limited in the available literature, related compounds suggest the following characteristic spectral features:

-

¹H NMR: Expected to show signals for the methylene protons (CH₂-CH₂) in the aliphatic region (2-3 ppm), aromatic protons, and the NH proton of the lactam

-

¹³C NMR: Should display signals for the carbonyl carbon (~198 ppm), aromatic carbons, and aliphatic carbons

-

Mass Spectrometry: Molecular ion peak at m/z 227 with characteristic isotope pattern for bromine-containing compounds

-

IR Spectroscopy: Characteristic bands for the lactam C=O stretch (~1650-1680 cm⁻¹) and aromatic C=N stretches

Chromatographic Methods

Purification and analysis of 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one can be accomplished using:

-

Column chromatography: Typically using silica gel with appropriate solvent systems (e.g., dichloromethane/methanol gradients)

-

Thin-layer chromatography (TLC): Useful for reaction monitoring and purity assessment

-

High-performance liquid chromatography (HPLC): For analytical and preparative separations

Current Research Directions

Current research involving 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one and related compounds focuses on several areas:

-

Medicinal chemistry applications: Development of derivatives with enhanced biological activity

-

Synthetic methodology: Improved methods for synthesis and functionalization

-

Structure-activity relationship studies: Understanding how structural modifications affect biological activity

-

Materials science applications: Exploration of naphthyridine derivatives for use in materials science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume